molecular formula C11H13NO2 B11812191 5-(4-(Hydroxymethyl)phenyl)pyrrolidin-2-one

5-(4-(Hydroxymethyl)phenyl)pyrrolidin-2-one

Cat. No.: B11812191
M. Wt: 191.23 g/mol
InChI Key: BWLYBFSBMXLEIU-UHFFFAOYSA-N
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Description

5-(4-(Hydroxymethyl)phenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound features a pyrrolidin-2-one ring substituted with a 4-(hydroxymethyl)phenyl group. Pyrrolidinones are known for their diverse biological activities and are used as building blocks in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Hydroxymethyl)phenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with pyrrolidin-2-one under basic conditions. The reaction typically proceeds via a condensation reaction followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Hydroxymethyl)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-(4-(carboxy)phenyl)pyrrolidin-2-one.

    Reduction: Formation of 5-(4-(hydroxymethyl)phenyl)pyrrolidin-2-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-(Hydroxymethyl)phenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the phenyl and hydroxymethyl substitutions.

    5-(Hydroxymethyl)pyrrolidin-2-one: Lacks the phenyl group.

    4-(Hydroxymethyl)phenyl derivatives: Compounds with similar phenyl substitution but different core structures.

Uniqueness

5-(4-(Hydroxymethyl)phenyl)pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one ring and the 4-(hydroxymethyl)phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H13NO2/c13-7-8-1-3-9(4-2-8)10-5-6-11(14)12-10/h1-4,10,13H,5-7H2,(H,12,14)

InChI Key

BWLYBFSBMXLEIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)CO

Origin of Product

United States

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